molecular formula C12H14F2O B1325460 3',4'-Difluoro-3,3-dimethylbutyrophenone CAS No. 898764-96-0

3',4'-Difluoro-3,3-dimethylbutyrophenone

Cat. No. B1325460
M. Wt: 212.24 g/mol
InChI Key: LIRGGSXJXDWPSU-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3,3-dimethylbutyrophenone is a chemical compound with the CAS Number: 898764-96-0. It has a linear formula of C12H14F2O . The IUPAC name for this compound is 1-(3,4-difluorophenyl)-3,3-dimethyl-1-butanone .


Molecular Structure Analysis

The InChI code for 3’,4’-Difluoro-3,3-dimethylbutyrophenone is 1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 . This indicates that the molecule consists of a butyrophenone backbone with two fluorine atoms attached to the phenyl group and two methyl groups attached to the third carbon atom in the butyrophenone backbone.


Physical And Chemical Properties Analysis

The molecular weight of 3’,4’-Difluoro-3,3-dimethylbutyrophenone is 212.24 .

Scientific Research Applications

Luminescent Sensing

3',4'-Difluoro-3,3-dimethylbutyrophenone has been studied for its potential in luminescent sensing. For instance, research has shown that certain lanthanide metal-organic frameworks (Ln-MOFs) with open ketone group sites exhibit sensitive detection capabilities for nitrobenzene and Fe3+ ions, highlighting the potential use of such compounds in sensing applications (Zhang et al., 2017).

Synthesis of Bioactive Compounds

The compound has also been used in the synthesis of bioactive compounds. For example, 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue of 3Tc with high biological activities against HIV and HBV, was synthesized from a gem-difluorohomoallyl alcohol derivative (Wu et al., 2004).

Photophysical and Photochemical Studies

Research has focused on studying the photophysical and photochemical properties of compounds related to 3',4'-Difluoro-3,3-dimethylbutyrophenone. For instance, the study of 3-hydroxyflavones revealed how solvent polarity and interactions influence their UV–Vis absorption spectra, emission spectra, and other photophysical parameters, which can be crucial for understanding the behavior of related compounds (Protti & Mezzetti, 2015).

Drug Synthesis and Modification

The compound has been instrumental in the synthesis and modification of drugs. For example, the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine led to the synthesis of novel chromone derivatives with potential pharmaceutical applications (Sosnovskikh et al., 2008).

Material Science Applications

In the field of material science, 3',4'-Difluoro-3,3-dimethylbutyrophenone has been used to develop novel materials. For instance, research on fluorinated polyimides containing pyridine and trifluoromethylthiophenyl units showed that these polymers exhibit high heat resistance, solubility, and hydrophobic properties, making them suitable for optical waveguide devices and other high-performance applications (Huang et al., 2019).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRGGSXJXDWPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642413
Record name 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoro-3,3-dimethylbutyrophenone

CAS RN

898764-96-0
Record name 1-(3,4-Difluorophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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